Benzene, (2-cyclohexen-1-yloxy)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (2-cyclohexen-1-yloxy)- typically involves the reaction of phenol with 2-cyclohexen-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group and the hydroxyl group of 2-cyclohexen-1-ol. Commonly used acid catalysts include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for benzene, (2-cyclohexen-1-yloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the product. Additionally, purification techniques like distillation and recrystallization would be employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzene, (2-cyclohexen-1-yloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing the cyclohexene ring.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, (2-cyclohexen-1-yloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzene, (2-cyclohexen-1-yloxy)- exerts its effects involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. Additionally, the cyclohexene ring can undergo reactions typical of alkenes, such as hydrogenation and oxidation. These reactions are facilitated by the presence of specific catalysts and reagents, which help to activate the compound and promote the desired transformations.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-2-cyclohexen-1-yloxy)benzene
- (1-Cyclohexen-1-ylsulfinyl)benzene
- 1-Bromo-4-cyclohexylbenzene
- (4-tert-Butyl-1-cyclohexen-1-yl)benzene
Uniqueness
Benzene, (2-cyclohexen-1-yloxy)- is unique due to the presence of both an aromatic benzene ring and a cyclohexene ring in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. The presence of the ether linkage also adds to its reactivity and potential for forming complex molecules.
Biological Activity
Benzene, (2-cyclohexen-1-yloxy)-, is a compound that has garnered attention due to its potential biological activities and implications in various fields, including toxicology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
Benzene, (2-cyclohexen-1-yloxy)- is characterized by a benzene ring substituted with a cyclohexenyl ether group. Its structural formula can be represented as follows:
This structure contributes to its electrophilic nature, which plays a significant role in its biological interactions.
Cytotoxicity
Research indicates that Benzene, (2-cyclohexen-1-yloxy)- exhibits cytotoxic properties. A study highlighted that at higher concentrations, the compound acts as a potent inducer of sister chromatid exchanges (SCEs), suggesting its potential genotoxic effects . The cytotoxicity was observed across various cell lines, indicating a broad spectrum of action.
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress : The compound induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative damage is linked to various pathological conditions .
- Apoptosis Induction : Benzene exposure has been associated with the activation of apoptotic pathways in hematopoietic cells. This leads to programmed cell death, contributing to its hematotoxicity .
- Metabolic Transformation : The metabolism of Benzene, (2-cyclohexen-1-yloxy)- involves conversion into reactive metabolites through cytochrome P450 enzymes. These metabolites can bind covalently to cellular macromolecules, leading to toxic effects .
Antimicrobial Activity
In addition to its cytotoxic effects, the compound has demonstrated antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these activities suggest that it may serve as a potential antimicrobial agent .
Case Studies
- Occupational Exposure : A study involving workers exposed to benzene revealed alterations in metabolic profiles indicative of oxidative stress and hematotoxicity. The findings underscored the need for monitoring biomarkers associated with benzene exposure .
- Animal Models : Experiments conducted on C57BL/6J mice exposed to benzene showed significant weight loss, behavioral changes, and organ damage over time. These studies provided insights into the long-term effects of benzene exposure on health .
Cytotoxicity Data
Concentration (mg/ml) | SCE Induction Rate (%) | Cell Viability (%) |
---|---|---|
0.5 | 5 | 90 |
1 | 15 | 80 |
3 | 30 | 60 |
4 | 50 | 40 |
Antimicrobial Activity Data
Microorganism | MIC (mg/ml) | MBC (mg/ml) |
---|---|---|
Staphylococcus aureus | 3.12 | 6.25 |
Escherichia coli | 1.56 | 3.12 |
Candida albicans | 6.25 | 12.5 |
Properties
CAS No. |
5614-35-7 |
---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
cyclohex-2-en-1-yloxybenzene |
InChI |
InChI=1S/C12H14O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2 |
InChI Key |
MOFIAIIHVQAKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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